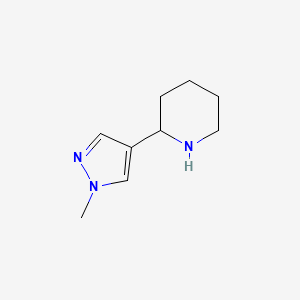

2-(1-methyl-1H-pyrazol-4-yl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOUDDCZCGJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343116-48-2 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Overview

This approach involves the formation of the pyrazole ring through condensation reactions, which are subsequently coupled with piperidine derivatives. The key step is the formation of the pyrazole core, often starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by attachment to the piperidine ring.

Detailed Procedure

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde Derivatives

- Starting from phenyl hydrazine derivatives, methyl acetoacetate, or acetophenone, the synthesis of pyrazol-4-carbaldehyde intermediates occurs via multi-step processes, including hydrazine condensation, cyclization, and formylation.

- For instance, the formylation of 3a and 3b intermediates via Vilsmeier–Haack reaction yields aldehyde derivatives (4a, 4b).

Step 2: Condensation with Piperidine Derivatives

Research Data Table

| Entry | Starting Material | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1H-Pyrazole-4-carbaldehyde (4a) | Reflux in ethanol with piperidine | 71 | Formylation followed by condensation |

| 2 | Hydrazine derivatives + α,β-unsaturated carbonyl | Reflux in ethanol | 62-69 | Multi-step synthesis of intermediates |

| 3 | Pyrazole aldehyde + Piperidine | Reflux in ethanol | 62 | Final coupling step |

One-Pot Multicomponent Reactions (MCR)

Method Overview

Recent advances employ one-pot multicomponent reactions to synthesize 2-(1-methyl-1H-pyrazol-4-yl)piperidine efficiently. These methods combine multiple reactants in a single vessel, reducing steps and improving yields.

Research Findings

Experimental Conditions

- Reactants: Pyrazole aldehyde, piperidine, ketones (e.g., cyclohexanone)

- Catalyst: KOH or piperidine

- Solvent: Ethanol or ethanol-water mixture

- Temperature: 80–120°C

- Reaction Time: 2–4 hours

- Yields: 49% to 69%, depending on substituents and conditions

Data Table

| Entry | Pyrazole Derivative | Ketone or Aldehyde | Catalyst | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 4a (with 4-pyranone) | Cyclohexanone | KOH | 100°C | 61 | Multi-component reaction |

| 2 | 4b (with 4-pyranone) | 4-Pyranone | KOH | 100°C | 69 | Higher yield observed |

| 3 | 4c (with 4-pyranone) | 4-Pyranone | Piperidine | 80°C | 62 | Alternative catalyst |

Cyclization of Pyrazole Precursors

Method Overview

Cyclization strategies involve the formation of the piperidine ring through intramolecular cyclizations of suitable hydrazine or hydrazide intermediates, often following initial formation of pyrazole derivatives.

Research Data

- Pyrazole hydrazides undergo cyclization upon treatment with acids or bases, leading to piperidine derivatives. For example, the reaction of pyrazole-2-cyanoacetohydrazide with aromatic aldehyde derivatives under reflux yields fused heterocyclic compounds that can be further manipulated to produce the target molecule.

Reaction Conditions

- Reflux in ethanol or acetic acid

- Use of catalysts like piperidine or KOH

- Reaction times: 2–3 hours

- Yields: 85% for key intermediates

Data Table

| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole hydrazide | Aromatic aldehyde | Reflux in ethanol | 85 | Cyclization step |

| 2 | Hydrazide derivative | Acid or base | Reflux | 80–85 | Final ring closure |

Summary of Key Research Findings

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyrazole-Piperidine Derivatives

Positional Isomerism of Pyrazole Substitution

- Piperidine, 4-(4-Methyl-1H-pyrazol-3-yl)-, hydrochloride (CAS 2702587-75-3): The methyl group is on the pyrazole’s 3-position instead of 4-position.

Heterocycle Hybridization and Functional Group Additions

- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine : Replaces piperidine’s nitrogen with an oxygen atom. Morpholine’s lower basicity (pKa ~7.4 vs. piperidine’s ~11) reduces protonation under physiological conditions, influencing solubility and tissue distribution .

- 2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine (Example 22 in ): Incorporates a sulfonyl group and trifluoromethyl pyridine. The sulfonyl group enhances electronegativity and may improve target affinity, while the CF₃ group increases metabolic resistance .

Table 2: Impact of Heterocycle Modifications

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Derivatives like 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (MW 327.4) exceed 300 g/mol, which may reduce oral bioavailability compared to the parent compound (MW 165.24) .

Biologische Aktivität

2-(1-Methyl-1H-pyrazol-4-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group, contributing to its unique pharmacological profile. The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves the condensation of piperidine derivatives with methylhydrazine to form the pyrazole moiety. Common reaction conditions include refluxing in ethanol, which facilitates cyclization and elimination processes to yield the desired product.

Biological Activity

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Pyrazole-containing compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain modifications in similar compounds have shown promising results against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that substituents on the piperidine ring can enhance or diminish activity against specific biological targets. For instance, electron-donating groups have been shown to increase antibacterial activity .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical contexts:

- Antibacterial Efficacy : A study evaluating multiple piperidine derivatives found that certain modifications led to enhanced antibacterial properties, with MIC values indicating strong inhibition against pathogens like E. coli and Pseudomonas aeruginosa .

- Anticancer Activity : In vitro tests on related compounds showed significant inhibition of lung adenocarcinoma cell growth, suggesting potential therapeutic applications in oncology .

- Neuropharmacological Effects : Some derivatives have been explored for their neuroprotective properties, indicating potential use in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(1-methyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, such as:

- Nucleophilic substitution to attach the pyrazole moiety to the piperidine ring.

- Coupling reactions (e.g., Buchwald-Hartwig amination) for nitrogen-based substitutions.

- Debenzylation using ammonium formate and palladium on carbon (HCOONH4/Pd-C) under mild conditions to remove protecting groups .

Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (60–100°C for coupling steps), and catalyst loading (5–10% Pd-C) to maximize yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy (1H, 13C) to resolve proton environments and confirm ring conformations (e.g., axial vs. equatorial substituents) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography for absolute stereochemical determination, as demonstrated in structurally analogous piperidine-pyrazole hybrids .

Advanced Research Questions

Q. How can intramolecular acyl transfer reactions be leveraged to synthesize spiropiperidine derivatives related to this compound?

Answer: Spiropiperidines can be synthesized via intramolecular N-N acyl transfer in conformationally mobile systems. Key steps include:

- Introducing an acyl group (e.g., acetyl) to the piperidine nitrogen.

- Triggering acyl migration under mild basic conditions (e.g., NaHCO3) to form spirocyclic products.

- Validating reaction efficiency through dynamic NMR and DFT calculations to assess energy barriers for ring inversion .

Q. How do electronic effects of pyrazole substituents influence the biological activity of piperidine-pyrazole hybrids?

Answer:

- Electron-withdrawing groups (e.g., fluorine at the pyrazole 5-position) enhance metabolic stability and receptor-binding affinity by modulating electron density.

- Structure-activity relationship (SAR) studies on fluorinated analogs (e.g., 5-fluoro-pyridine-piperidine derivatives) demonstrate improved cannabinoid receptor selectivity and pharmacokinetic profiles .

Q. What computational strategies are effective in predicting ADMET properties for this compound derivatives?

Answer:

- QSAR models correlate molecular descriptors (e.g., logP, topological polar surface area) with bioactivity.

- ADMET Predictor™ software evaluates absorption, distribution, and toxicity, identifying liabilities like poor blood-brain barrier penetration or CYP450 inhibition. This approach was validated for phenyl-piperidine derivatives, guiding rational structural optimization .

Data Contradiction and Resolution

Q. How can conflicting NMR data for conformationally mobile piperidine derivatives be resolved?

Answer:

- Variable-temperature NMR to probe ring inversion dynamics (e.g., coalescence temperatures for axial-equatorial proton signals).

- NOESY experiments to detect spatial proximity of protons in specific conformers.

- DFT-based conformational analysis to model energy minima and validate spectroscopic assignments, as applied to spiropiperidine systems .

Biological Applications

Q. What biological targets are associated with piperidine-pyrazole hybrids, and how are interaction studies conducted?

Answer:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods.

- Receptor-binding studies (e.g., GPCRs) via competitive displacement of labeled ligands (e.g., [³H]-CP55940 for cannabinoid receptors) .

- In silico docking (AutoDock Vina) to predict binding poses and affinity, supported by mutagenesis data .

Methodological Resources

- Synthetic protocols : Refer to Pd-C-mediated debenzylation and coupling reactions .

- Spectroscopic standards : Cross-reference with X-ray structures of analogous compounds .

- Computational tools : ADMET Predictor™ for pharmacokinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.